Bismuth subgallate

Content Navigation

CAS Number

Product Name

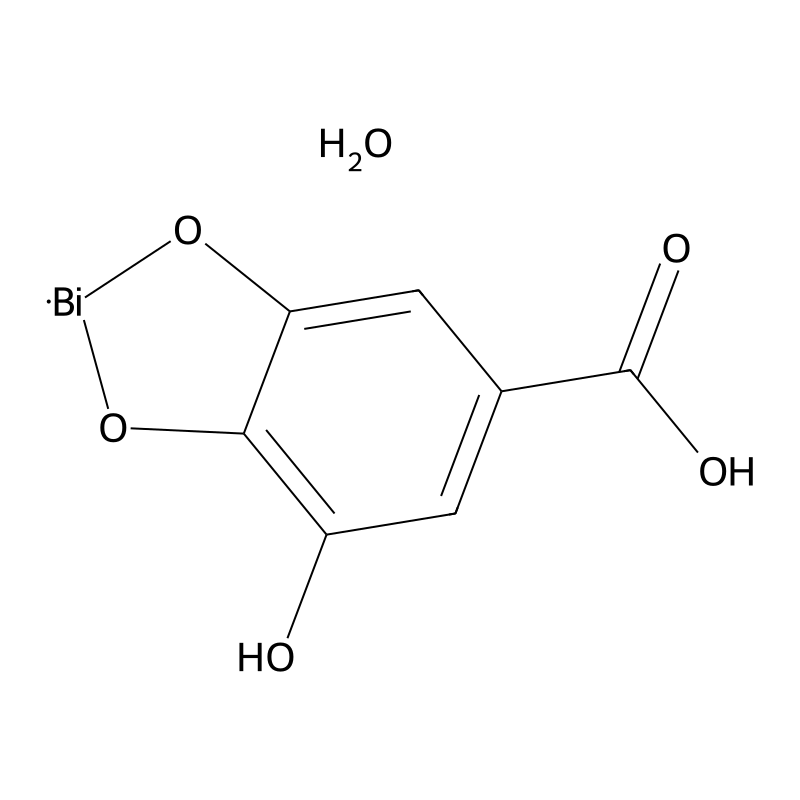

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Escherichia coli (E. coli) DrugBank: Bismuth subgallate:

- Salmonella spp. DrugBank: Bismuth subgallate:

- Shigella spp. DrugBank: Bismuth subgallate:

- Vibrio cholerae DrugBank: Bismuth subgallate:

- Campylobacter jejuni DrugBank: Bismuth subgallate:

- Helicobacter pylori (H. pylori) DrugBank: Bismuth subgallate:

- Rotaviruses (some enteric viruses) DrugBank: Bismuth subgallate:

The exact mechanism of action for these antimicrobial effects remains unclear, but research suggests it may involve various factors, including:

- Disruption of the bacterial cell wall

- Inhibition of protein synthesis

- Interference with bacterial metabolism

Bismuth subgallate is a chemical compound with the molecular formula C₇H₅BiO₆. It is primarily recognized for its applications in medicine, particularly as an internal deodorant and in the treatment of gastrointestinal disorders. This compound appears as a bright yellow, odorless, and tasteless powder that is practically insoluble in water, alcohol, and organic solvents but can dissolve in dilute alkaline solutions and hot mineral acids . Bismuth subgallate is often used to deodorize flatulence and stools, making it particularly beneficial for patients with gastrointestinal stomas or conditions leading to fecal incontinence .

- Antimicrobial activity: Bismuth subgallate might have weak antimicrobial properties against certain bacteria like Helicobacter pylori, although its exact role in eradication therapy remains unclear [].

- Protective coating: Bismuth subgallate may coat the gastrointestinal mucosa, protecting it from irritation and inflammation [].

- Adsorbent properties: Due to its structure, bismuth subgallate might bind to gas molecules and odorous compounds in the gut, reducing flatulence [].

The synthesis of bismuth subgallate typically involves the reaction between bismuth nitrate and gallic acid. The general reaction can be represented as follows:

- Dissolution of bismuth trioxide in concentrated nitric acid to produce bismuth nitrate:

- Reaction of bismuth nitrate with gallic acid:

This results in the formation of a yellow precipitate of bismuth subgallate, which can then be filtered and dried .

Bismuth subgallate exhibits several biological activities, primarily attributed to its astringent and antiseptic properties. It has been used effectively in wound therapy and for treating infections caused by Helicobacter pylori. The compound acts locally in the gastrointestinal tract, where it reduces inflammation and promotes healing by forming protective barriers over ulcers . Additionally, it is believed to inhibit the action of colonic bacteria on fermentable food residues, thereby reducing gas production and associated odors .

Bismuth subgallate can be synthesized through various methods, including:

- Direct Reaction: Mixing bismuth nitrate with gallic acid in aqueous solution under controlled temperature conditions.

- Acidic Medium: Utilizing acetic acid or other solvents to facilitate the reaction between bismuth salts and gallic acid .

- Temperature Control: Maintaining specific temperatures (around 60°C) during the reaction to optimize yield and purity .

These methods emphasize simplicity and cost-effectiveness while ensuring high-quality product output.

Bismuth subgallate's distinctive properties—such as its ability to deodorize bodily odors while also serving therapeutic functions—make it particularly valuable in clinical settings compared to these similar compounds .

Bismuth subgallate may interact with other medications, notably increasing the excretion rate of certain drugs like canrenoic acid, which could lower its efficacy . Additionally, it may cause temporary discoloration of the tongue and stools due to its interaction with sulfur compounds in saliva or gut flora . Caution is advised when administering this compound to individuals with liver or kidney diseases.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₅BiO₆ | [1] [2] [3] |

| Molecular Weight | 394.09 g/mol | [1] [2] [3] |

| Physical State | Crystalline solid powder | [1] [2] [3] |

| Color | Yellow to brownish yellow | [1] [2] [3] |

| Odor | Odorless | [1] [2] [3] |

| Density | 1.1 g/cm³ | [3] [6] |

| Melting Point | 223°C (decomposes) | [2] [17] |

| Water Solubility | <0.1 mg/mL | [1] [2] |

| Light Sensitivity | Photosensitive | [1] [2] [7] |

| Crystal System | Orthorhombic | [9] [10] |

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 30 of 31 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Ingested bismuth is primarily eliminated unabsorbed by way of the faeces. Any absorbed bismuth is eliminated from the body by both the urinary and faecal (including bile) routes. Excretion of absorbed bismuth in the urine is rapid, with most of the metal excreted within 24 hours. About 10% of the absorbed bismuth is detected in faeces, presumably owing to biliary secretion.

In general, oral administration is one of the most common routes of administration for non-prescription bismuth subgallate products and gastrointestinal and systemic absorption is usually very low.

On average, the blood clearance of the bismuth component of a bismuth salt like bismuth subgallate is within the range of 50 to 95 ml/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

General Manufacturing Information

Dates

Tramontina VA, Machado MA, Nogueira Filho Gda R, Kim SH, Vizzioli MR, Toledo Sd: Effect of bismuth subgallate (local hemostatic agent) on wound healing in rats. Histological and histometric findings. Braz Dent J. 2002;13(1):11-6. [PMID:11870955]

Puia SA, Renou SJ, Rey EA, Guglielmotti MB, Bozzini CE: Effect of bismuth subgallate (a hemostatic agent) on bone repair; a histologic, radiographic and histomorphometric study in rats. Int J Oral Maxillofac Surg. 2009 Jul;38(7):785-9. doi: 10.1016/j.ijom.2009.03.003. Epub 2009 Apr 16. [PMID:19375279]

Couto EV, Ballin CR, Sampaio CP, Maeda CA, Ballin CH, Dassi CS, Miura LY: Experimental study on the effects of bismuth subgallate on the inflammatory process and angiogenesis of the oral mucosa. Braz J Otorhinolaryngol. 2016 Jan-Feb;82(1):17-25. doi: 10.1016/j.bjorl.2014.12.009. Epub 2015 Oct 27. [PMID:26614041]

Mai LM, Lin CY, Chen CY, Tsai YC: Synergistic effect of bismuth subgallate and borneol, the major components of Sulbogin, on the healing of skin wound. Biomaterials. 2003 Aug;24(18):3005-12. [PMID:12895572]

Lambert JR, Midolo P: The actions of bismuth in the treatment of Helicobacter pylori infection. Aliment Pharmacol Ther. 1997 Apr;11 Suppl 1:27-33. [PMID:9146788]

Agrawal SR, Jain AK, Marathe D, Agrawal R: The effect of bismuth subgallate as haemostatic agent in tonsillectomy. Indian J Otolaryngol Head Neck Surg. 2005 Oct;57(4):287-9. doi: 10.1007/BF02907688. [PMID:23120195]

Vyas KS, Vasconez HC: Wound Healing: Biologics, Skin Substitutes, Biomembranes and Scaffolds. Healthcare (Basel). 2014 Sep 10;2(3):356-400. doi: 10.3390/healthcare2030356. [PMID:27429283]

Benet LZ: Safety and pharmacokinetics: colloidal bismuth subcitrate. Scand J Gastroenterol Suppl. 1991;185:29-35. [PMID:1957122]

Sampognaro P, Vo KT, Richie M, Blanc PD, Keenan K: Bismuth Subgallate Toxicity in the Age of Online Supplement Use. Neurologist. 2017 Nov;22(6):237-240. doi: 10.1097/NRL.0000000000000144. [PMID:29095326]

Burns R, Thomas DW, Barron VJ: Reversible encephalopathy possibly associated with bismuth subgallate ingestion. Br Med J. 1974 Feb 9;1(5901):220-3. [PMID:4818163]

Devrom Internal Deodorant (200 mg bismuth sabgallate)

Drugs.com: Bismuth Subgallate Monograph

COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS: BISMUTH SUBNITRATE, BISMUTH SUBCARBONATE, BISMUTH SUBGALLATE, BISMUTH SUBSALICYLATE

Pepto-Bismol: Why does Pepto-Bismol sometimes darken the tongue/stool and how long does it last?

ScienceDirect: Bismuth subgallate

TITCK Product Information: Kortos (bismuth subgallate/benzocaine/benzalkonium chloride/hydrocortisone acetate) rectal cream